4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole
Description
4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a 3-chloropropynyl substituent attached to a phenoxymethyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and analgesic activities . The phenoxymethyl moiety is structurally analogous to bioactive aryloxy pyrazoles, which are frequently employed as intermediates in synthesizing pharmacologically active molecules .
Properties
IUPAC Name |
4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17-10-13(9-16-17)11-18-14-6-4-12(5-7-14)3-2-8-15/h4-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIYDCRMVKXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=C(C=C2)C#CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178208-11-1 | |
| Record name | 4-[4-(3-chloroprop-1-yn-1-yl)phenoxymethyl]-1-methyl-1Ð?-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole typically involves the following steps:
Preparation of 3-Chloroprop-1-yne: This intermediate is synthesized through the chlorination of propyne.
Formation of 4-(3-Chloroprop-1-yn-1-yl)phenol: This step involves the reaction of 3-chloroprop-1-yne with phenol under basic conditions.
Synthesis of this compound: The final compound is obtained by reacting 4-(3-chloroprop-1-yn-1-yl)phenol with 1-methyl-1H-pyrazole in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropynyl group to a propyl group.
Substitution: The chlorine atom in the chloropropynyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of propyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various pyrazole compounds indicated that many derivatives, including those with similar structures to 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole, demonstrated effective antibacterial and antifungal activities against multiple strains of pathogens, including Staphylococcus aureus and Candida albicans .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been investigated extensively. In vitro studies have shown that compounds with a pyrazole core can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4-(Chloroprop-1-ynyl)pyrazole | MCF-7 | 15 |
| 4-(Chloroprop-1-ynyl)pyrazole | HCT116 | 20 |
| 4-(Chloroprop-1-ynyl)pyrazole | HepG2 | 18 |
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. A study highlighted the efficacy of certain pyrazoles in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases . The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines.
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests may offer a new avenue for developing environmentally friendly agricultural products .
Polymer Chemistry
In material science, pyrazole derivatives are explored for their role as additives in polymer formulations. They can enhance the thermal stability and mechanical properties of polymers due to their unique chemical structure .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against standard bacterial strains. The results indicated that compounds similar to this compound displayed superior activity compared to traditional antibiotics .
Case Study 2: Cancer Cell Line Inhibition
In a controlled laboratory setting, researchers assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The findings revealed a dose-dependent response, with significant inhibition observed at higher concentrations, indicating their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs:
Key Observations :
- This contrasts with carbaldehyde-containing pyrazoles (e.g., ), which are more reactive but less stable in physiological conditions.
Pharmacological Activity
Antimicrobial and Anti-inflammatory Potential
- Aryloxy Pyrazoles: Compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit notable antimicrobial activity against Gram-positive bacteria, attributed to the electron-withdrawing chlorophenoxy group . The target compound’s phenoxymethyl and chloropropynyl groups may similarly enhance antimicrobial efficacy through increased membrane penetration.
- Chlorobenzoyl Derivatives : 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate demonstrates anti-inflammatory activity via COX-2 inhibition . The target’s chloropropynyl group could mimic this effect by stabilizing enzyme-inhibitor interactions.
Antiproliferative Activity
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The chloropropynyl group in the target compound increases electron deficiency in the pyrazole ring compared to methoxyethyl or carbaldehyde substituents . This may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
- Crystal Packing: Analogs like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit weak C–H···π interactions in crystal structures , suggesting the target compound may adopt similar packing motifs, influencing solubility and stability.
Biological Activity
4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.76 g/mol. The structure features a pyrazole ring substituted with a chloropropynyl phenoxy group, which is crucial for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
- Antioxidant Properties : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity
Another significant study assessed the antioxidant capacity of the compound using the DPPH assay. The results indicated that it effectively scavenged free radicals, suggesting its potential application in preventing oxidative stress-related diseases .
Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial Treatments : Potential development into a new class of antibiotics.
- Antioxidant Supplements : Use in formulations aimed at reducing oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
